4-Acetamidobutanoic acid-d3

Stable Isotope Dilution LC-MS/MS Quantitative Metabolomics

4-Acetamidobutanoic acid-d3 is the essential deuterated internal standard for accurate quantification of the endogenous GABA metabolite 4-acetamidobutanoic acid in biological matrices. Unlabeled analogs fail due to co-elution and matrix effect correction. For LC-MS, GC-MS, and NMR applications in pharmacokinetic and biomarker studies.

Molecular Formula C6H11NO3
Molecular Weight 148.17 g/mol
Cat. No. B12386749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetamidobutanoic acid-d3
Molecular FormulaC6H11NO3
Molecular Weight148.17 g/mol
Structural Identifiers
SMILESCC(=O)NCCCC(=O)O
InChIInChI=1S/C6H11NO3/c1-5(8)7-4-2-3-6(9)10/h2-4H2,1H3,(H,7,8)(H,9,10)/i1D3
InChIKeyUZTFMUBKZQVKLK-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement of 4-Acetamidobutanoic Acid-d3 (N-Acetyl GABA-d3): A Stable Isotope-Labeled Internal Standard for Quantitative Metabolomics and GABA Pathway Analysis


4-Acetamidobutanoic acid-d3 (syn. N-acetyl GABA-d3) is a stable isotope-labeled analog of the endogenous metabolite 4-acetamidobutanoic acid, wherein three hydrogen atoms on the acetyl methyl group are replaced by deuterium . This deuterated derivative (C₆H₈D₃NO₃, MW 148.17 g/mol) is specifically supplied for use as an isotopically labeled internal standard (IS) in quantitative analytical workflows, including LC-MS, GC-MS, and NMR, to enable precise and accurate quantification of the unlabeled metabolite in complex biological matrices .

Why Unlabeled 4-Acetamidobutanoic Acid or Other Deuterated GABA Analogs Cannot Substitute for 4-Acetamidobutanoic Acid-d3 in Quantitative MS Assays


Generic substitution with unlabeled 4-acetamidobutanoic acid fails in quantitative analytical applications because it is chemically identical to the target analyte, rendering it undetectable as a separate entity and unable to correct for matrix effects, ion suppression, or extraction losses. Similarly, substituting with other deuterated GABA analogs (e.g., GABA-d6) introduces a different chemical structure with distinct physicochemical properties, chromatographic retention times, and ionization efficiencies, violating the fundamental principles of stable isotope dilution mass spectrometry (SID-MS). This can lead to significant systematic errors in quantification due to differential behavior during sample preparation and analysis .

Quantitative Evidence for Prioritizing 4-Acetamidobutanoic Acid-d3 as an Internal Standard and Research Tracer


Isotopic Purity and Mass Shift for Accurate MS Quantification vs. Unlabeled 4-Acetamidobutanoic Acid

4-Acetamidobutanoic acid-d3 demonstrates a quantifiable mass difference of +3.01 Da relative to the unlabeled compound (C₆H₁₁NO₃, MW 145.16 g/mol vs. C₆H₈D₃NO₃, MW 148.17 g/mol) . This mass shift, combined with a confirmed isotopic purity of ≥98% , provides a distinct and interference-free signal in MS analysis. The unlabeled compound, lacking this mass difference, cannot serve as an internal standard for its own quantification.

Stable Isotope Dilution LC-MS/MS Quantitative Metabolomics

Cost-Benefit Analysis for Procurement: Deuterated Internal Standard vs. Unlabeled Metabolite for Bioanalytical Studies

A comparative cost analysis between the deuterated internal standard and its unlabeled counterpart highlights a significant difference in procurement scale. 4-Acetamidobutanoic acid-d3 is priced at $200 for 1 mg, reflecting the specialized synthesis required for stable isotope labeling . In contrast, the unlabeled 4-acetamidobutanoic acid is available at $37 for 50 mg, which equates to a per-milligram cost of $0.74 . This 270-fold cost difference underscores that the deuterated compound is a specialized, low-volume analytical reagent, while the unlabeled compound is a high-volume bulk chemical.

Procurement Cost-Effectiveness Internal Standard

Comparative Biological Activity of the Parent Unlabeled Compound vs. GABA

While the deuterated analog is an analytical tool, its parent unlabeled compound (4-acetamidobutanoic acid, N-acetyl GABA) exhibits quantifiable biological activity as an agonist of the Gamma-aminobutyric acid receptor subunit alpha-5 with an EC50 of 5.8 µM [1]. This is a key differentiator from the primary neurotransmitter GABA itself, which interacts with a broader range of receptor subtypes and has a distinct biological profile. Understanding the parent compound's activity is crucial for interpreting the biological context of quantitative data generated using the deuterated internal standard.

GABA Receptor EC50 Neurotransmitter

Application Validation in Metabolomics: Enabling Accurate Quantification of a Disease-Associated Metabolite

A 2025 metabolomics study identified 4-acetamidobutanoic acid as a key metabolite enriched in the saliva of healthy individuals, exhibiting an area under the curve (AUC) value greater than 0.9 for distinguishing from dental caries patients [1]. The study further demonstrated that the unlabeled compound inhibited the growth, early adhesion, and biofilm formation of *Streptococcus mutans*. Accurate quantification of this metabolite in such studies is critically dependent on the use of a stable isotope-labeled internal standard like 4-acetamidobutanoic acid-d3 to overcome analytical variability.

Metabolomics Biomarker Oral Health

Critical Application Scenarios for 4-Acetamidobutanoic Acid-d3 Based on Quantitative Evidence


Quantitative LC-MS/MS Metabolomics of the GABAergic Pathway

This is the primary use case. 4-Acetamidobutanoic acid-d3 is spiked into biological samples (e.g., plasma, urine, CSF, saliva, tissue homogenates) at a known concentration before sample preparation. It co-elutes with the endogenous analyte but is distinguished in the mass spectrometer by its +3 Da mass shift, enabling accurate quantification of 4-acetamidobutanoic acid, the main metabolite of GABA, with correction for matrix effects and recovery losses .

Pharmacokinetic and ADME Studies of N-Acetyl GABA

When investigating the absorption, distribution, metabolism, and excretion (ADME) of N-acetyl GABA or related prodrugs, 4-acetamidobutanoic acid-d3 serves as an essential internal standard. Its high isotopic purity and well-defined mass shift provide the analytical rigor required for generating reliable pharmacokinetic curves and calculating parameters such as Cmax, Tmax, and AUC, as supported by its specified use as a tracer in metabolic investigations .

Investigation of GABA-A α5 Receptor Pharmacology

Given the established EC50 of the parent compound (5.8 µM) at the GABA-A α5 receptor, studies investigating the function or pharmacology of this receptor subtype in vitro or ex vivo may require accurate quantification of endogenous N-acetyl GABA levels. 4-Acetamidobutanoic acid-d3 is the appropriate internal standard for these experiments to ensure that observed functional changes correlate with precise and reproducible measurements of this specific metabolite [1].

Biomarker Validation Studies in Oral and Gut Microbiome Research

As evidenced by its role as a key differentiating metabolite in saliva (AUC > 0.9), quantifying 4-acetamidobutanoic acid is critical for studies exploring its role as a biomarker for oral health, dental caries, and potentially gut microbiome function. Using 4-acetamidobutanoic acid-d3 as an internal standard is necessary for developing and validating robust LC-MS/MS assays intended for large-scale clinical or epidemiological cohort studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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